1-Pentanoylpiperidine-3-carboxylic acid
Description
1-Pentanoylpiperidine-3-carboxylic acid is a piperidine derivative featuring a pentanoyl (five-carbon acyl) group at the 1-position and a carboxylic acid moiety at the 3-position of the piperidine ring. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the pentanoyl chain) and hydrogen-bonding capacity (via the carboxylic acid group).
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-pentanoylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c1-2-3-6-10(13)12-7-4-5-9(8-12)11(14)15/h9H,2-8H2,1H3,(H,14,15) |
InChI Key |
GBEVEGWPFMSGDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCCC(C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
1-Acetylpiperidine-3-carboxylic Acid ()
- Structure : Acetyl group (C₂) at the 1-position.
- Key Differences: Shorter acyl chain reduces lipophilicity (lower LogP) compared to pentanoyl, enhancing water solubility.
- Implications : Improved metabolic stability due to reduced susceptibility to esterase cleavage. The acetyl derivative may exhibit faster systemic clearance than longer-chain analogs .
1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic Acid ()
- Structure: Benzyl (aromatic) and Boc-protected amino groups.
- The Boc group serves as a protective moiety for amines, making this compound a synthetic intermediate rather than a final drug candidate .
1-Phenylsulfonylpiperidine-3-carboxylic Acid ()
- Structure : Phenylsulfonyl group (electron-withdrawing).
- Key Differences : Sulfonyl group increases acidity of the carboxylic acid (lower pKa), enhancing reactivity in nucleophilic reactions. This compound may exhibit stronger hydrogen-bonding interactions in biological systems .
1-(3-Phenoxypropanoyl)piperidine-3-carboxylic Acid ()
- Structure: Phenoxypropanoyl chain (ether-linked aromatic group).
- The phenoxy group may improve blood-brain barrier penetration compared to aliphatic acyl chains like pentanoyl .
Comparative Data Table
Research Findings and Implications
- Lipophilicity vs. Solubility: Longer acyl chains (e.g., pentanoyl) improve membrane permeability but reduce aqueous solubility. Balancing these properties is critical for oral bioavailability .
- Metabolic Stability: Acetyl and ethoxycarbonyl derivatives show higher stability than bulkier analogs (e.g., benzyl), suggesting pentanoyl may require prodrug strategies for prolonged activity .
- Safety Profile : Compounds with aromatic substituents (e.g., benzyl, phenylsulfonyl) often exhibit higher toxicity, necessitating rigorous safety profiling for therapeutic candidates .
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